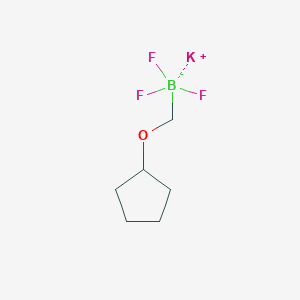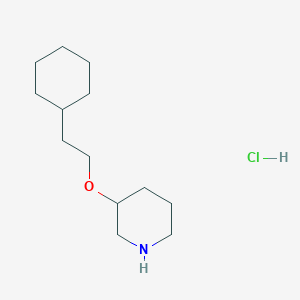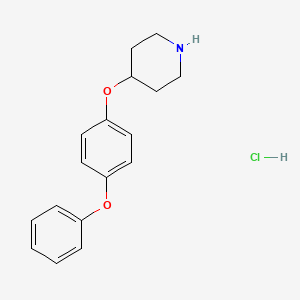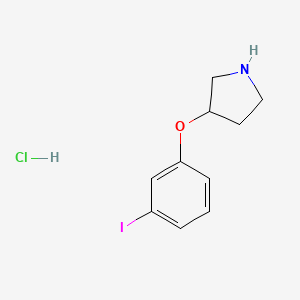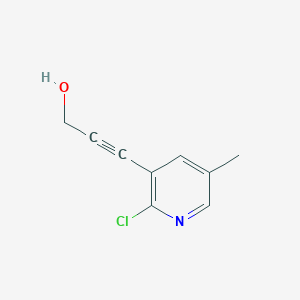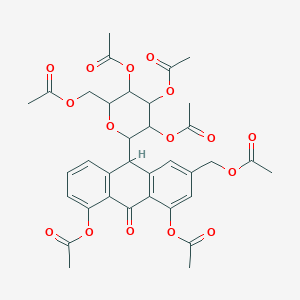
Diacerein EP Impurity F
Vue d'ensemble
Description
Diacerein EP Impurity F is a chemical compound that is widely used in scientific research for its unique properties. It is a derivative of diacerein, which is a drug used to treat osteoarthritis. However, Diacerein EP Impurity F is not used as a drug and does not have any therapeutic applications. Instead, it is used as a research tool to study the mechanism of action of diacerein and its effects on various biological systems.
Applications De Recherche Scientifique
Diacerein as a Disease-Modulating Agent
Diacerein, an anthraquinone derivative, has garnered attention in scientific research due to its potential as a disease-modulating agent, particularly in the context of osteoarthritis. A body of research, including clinical and experimental studies, suggests that diacerein may offer structural benefits in the treatment of this condition. These studies underscore the importance of further clinical trials to precisely estimate diacerein's structural modulating effects and advocate for experimental studies to elucidate its mechanism of action Géraldine Falgarone & M. Dougados, 2001.
Therapeutic Potential Beyond Osteoarthritis
Diacerein's scope extends beyond osteoarthritis, exhibiting a broader therapeutic potential. Notably, its anti-inflammatory properties and disease-modifying capabilities make it a candidate for treating various disorders. For instance, diacerein's antioxidant and anti-apoptotic effects are promising for renal disease, diabetes, and potentially for pain management across neuropathic, inflammatory, and nociceptive pain. These findings highlight the necessity of clinical trials and mechanism of action studies to confirm diacerein's efficacy in these areas V. Patel, A. Joharapurkar, & Mukul R Jain, 2022.
Impurity Profiling and Analytical Method Development
Impurity profiling and the development of analytical methods for identifying and quantifying pharmaceutical impurities, including those related to diacerein, are crucial for ensuring drug safety and efficacy. Techniques such as RP-HPLC have been developed for the quantification and separation of diacerein and its impurities. Such methodologies are instrumental in impurity profiling, offering insights into the stability and purity of pharmaceutical substances. This area of research underscores the importance of advanced analytical tools in the pharmaceutical industry for impurity detection and characterization Mahesh M. Deshpande, Madhuri H. Bhalerao, & Pooja D. Pabale, 2022.
Propriétés
IUPAC Name |
[3,4,5-triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-10-oxo-9H-anthracen-9-yl]oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36O16/c1-15(36)44-13-22-11-24-28(23-9-8-10-25(46-17(3)38)29(23)31(43)30(24)26(12-22)47-18(4)39)33-35(50-21(7)42)34(49-20(6)41)32(48-19(5)40)27(51-33)14-45-16(2)37/h8-12,27-28,32-35H,13-14H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGOCQLKVPJNOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)C2C3=C(C(=CC=C3)OC(=O)C)C(=O)C4=C2C=C(C=C4OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diacerein EP Impurity F | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Bromoacetyl)amino]-N-cyclohexyl-N-methylbenzamide](/img/structure/B1451085.png)


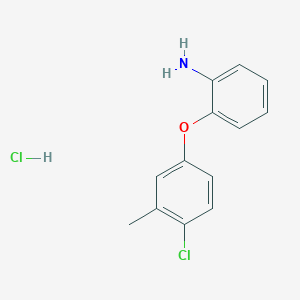
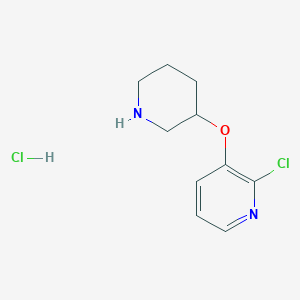
![[(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1451096.png)
![4-[2-Chloro-5-(trifluoromethyl)phenyl]pyridine](/img/structure/B1451098.png)
